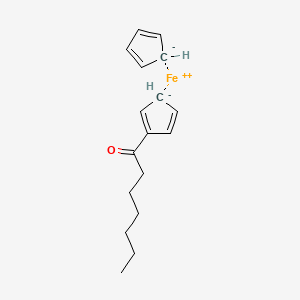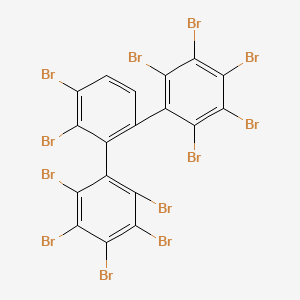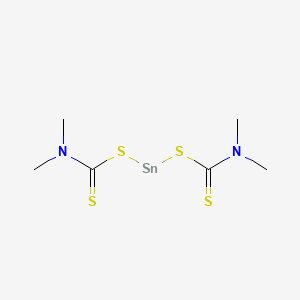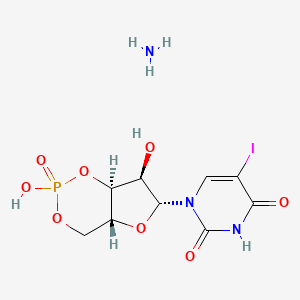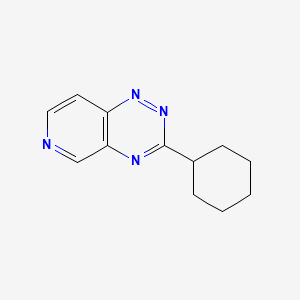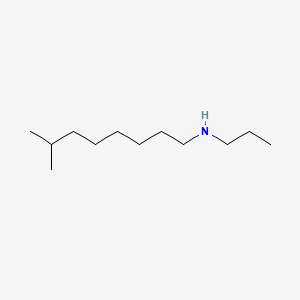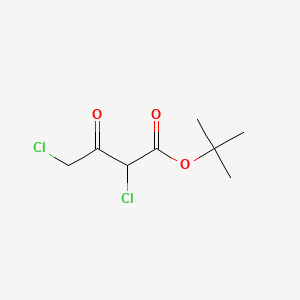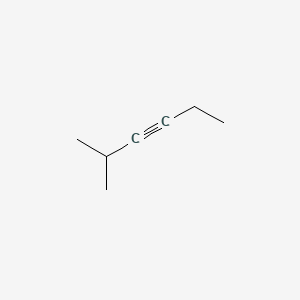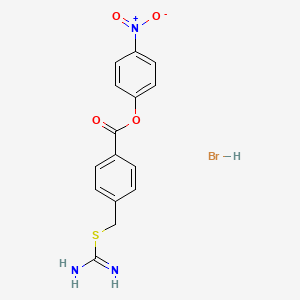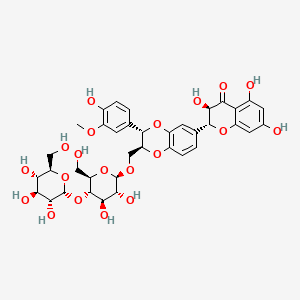
Silybin B maltoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silybin B maltoside is a derivative of silybin, a flavonolignan extracted from the seeds of the milk thistle plant (Silybum marianum). Silybin is known for its antioxidant, anti-inflammatory, and hepatoprotective properties. This compound is synthesized to enhance the solubility and bioavailability of silybin, making it more effective for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silybin B maltoside is typically synthesized through enzymatic glycosylation. The process involves the use of glycosyltransferases to attach maltose units to the silybin molecule. This method is preferred due to its specificity and efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process includes the extraction of silybin from milk thistle seeds, followed by its enzymatic conversion to this compound. The final product is then purified using chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Silybin B maltoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Silybin B maltoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosylated flavonoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases. It is also studied for its anticancer properties.
Mechanism of Action
The mechanism of action of silybin B maltoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Hepatoprotective Activity: This compound stabilizes cell membranes, stimulates detoxification pathways, and promotes liver tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
Silybin A maltoside: Another glycosylated derivative of silybin with similar properties.
Silybin B glucoside: A glucosylated derivative of silybin with enhanced solubility.
Silybin B lactoside: A lactosylated derivative of silybin with improved bioavailability.
Uniqueness
Silybin B maltoside stands out due to its enhanced solubility and bioavailability compared to other silybin derivatives. This makes it more effective for therapeutic applications, particularly in the treatment of liver diseases and as an antioxidant .
Properties
CAS No. |
335299-49-5 |
|---|---|
Molecular Formula |
C37H42O20 |
Molecular Weight |
806.7 g/mol |
IUPAC Name |
(2R,3R)-2-[(2S,3S)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C37H42O20/c1-50-19-6-13(2-4-16(19)41)33-24(12-51-36-32(49)30(47)35(23(11-39)56-36)57-37-31(48)28(45)26(43)22(10-38)55-37)52-18-5-3-14(7-20(18)53-33)34-29(46)27(44)25-17(42)8-15(40)9-21(25)54-34/h2-9,22-24,26,28-43,45-49H,10-12H2,1H3/t22-,23-,24+,26-,28+,29+,30-,31-,32-,33+,34-,35-,36-,37-/m1/s1 |
InChI Key |
KRUWIRPGVLMSMV-VXNFNUGCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


